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Chemical and Pharmacological Profile

The table below summarizes the core characteristics of NEH and NEP based on current research.

Feature N-Ethylhexedrone (NEH) N-Ethyl-nor-pentedrone (NEP)

Common Names Hexen, N-Ethyl-hex [1] [2] N-Ethylpentedrone [3] [4]

Chemical
Structure

N-ethyl analogue of hexedrone; alpha-

carbon side chain: butyl (4-carbon) [5]
[2]

N-ethyl analogue of pentedrone; alpha-

carbon side chain: propyl (3-carbon) [5]

Primary
Molecular Target

Potent inhibitor of the Dopamine
Transporter (DAT) [1] [5] [2]

Potent inhibitor of the Dopamine
Transporter (DAT) [5]

In Vitro DAT
Inhibition (IC50)

0.073 µM [5] 0.091 µM [5]

In Vitro SERT
Inhibition (IC50)

>100 µM [5] 76.39 µM [5]

DAT/SERT
Selectivity Ratio

1,457 [5] 844 [5]
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Feature N-Ethylhexedrone (NEH) N-Ethyl-nor-pentedrone (NEP)

Abuse Potential High, associated with compulsive
redosing [1] [2]

High, user reports note frequent
redosing or bingeing [4]

Experimental Data from Human Observational Study

A 2025 prospective observational study provides direct comparative data on the acute effects of NEH and

NEP in humans [6] [3] [4].

Methodology: The study involved 16 participants with a history of recreational psychostimulant use.

Subjects intranasally self-administered a single dose of either NEP (n=8, 20-40 mg) or NEH (n=8, 20-
40 mg). Physiological and subjective effects were monitored at multiple time points over 4 hours [6]

[3] [4].
Key Findings: The table below summarizes the peak physiological effects (Emax) and key subjective

effect timelines observed in the study.

Parameter N-Ethylhexedrone (NEH) N-Ethyl-nor-pentedrone (NEP)

Systolic BP
(Emax)

+22.1 mmHg [3] +20.6 mmHg [3]

Diastolic BP
(Emax)

+16.8 mmHg [3] +11.9 mmHg [3]

Heart Rate
(Emax)

+21.6 bpm [3] +22.3 bpm [3]

Onset of
Effects

Within 20 minutes [6] Within 20 minutes [6]

Duration of
Effects

Return to baseline 3-4 hours
post-administration [6]

Return to baseline 3-4 hours post-administration
[6]

Time-Course
Profile

Typical psychostimulant-like
effect profile [6]

Faster onset and more rapid disappearance of
subjective effects compared to NEH [6]
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Detailed Experimental Protocols

For researchers looking to replicate or analyze the cited studies, here is a breakdown of the key

methodological details.

1. Human Observational Study (Acute Effects) [6] [3] [4]

Participants: 16 adults (7 women, 9 men), mean age ~28-31 years, with prior recreational

psychostimulant use. Baseline drug urine tests were negative.
Administration: Intranasal self-administration (insufflation) of a single dose of 20-40 mg of either

NEP or NEH.
Physiological Measures: Systolic and diastolic blood pressure, heart rate, and cutaneous

temperature were measured.
Subjective Effects: Assessed using Visual Analogue Scales (VAS), the Addiction Research Center

Inventory (ARCI) questionnaire, and the Evaluation of Subjective Effects of Substances with Abuse
Potential questionnaire.

Timing of Assessments: Data collected at 0, 20, and 40 minutes, and at 1, 1.5, 2, 3, and 4 hours
post-administration.

2. In Vitro Transporter Assay [5]

System: HEK293 cells expressing the human dopamine transporter (hDAT) or serotonin transporter

(hSERT).
Uptake Inhibition Assay: Cells were incubated with the test cathinones to determine their ability to

inhibit the uptake of tritiated neurotransmitters ([3H]MPP+ for hDAT, [3H]5-HT for hSERT).
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Data Analysis: IC50 values (concentration causing 50% inhibition of uptake) were determined from

concentration-response curves.

3. Metabolic Profile Study [7]

Objective: To identify phase-I and phase-II metabolites of synthetic cathinones in urine.

Administration: Human volunteers administered 20-40 mg of NEH or NEP intranasally.
Sample Collection: Urine samples collected at 0-2 and 2-4 (or 2-5) hours post-administration.

Analysis: Urine samples were analyzed using UHPLC-QTOF-HRMS (Ultra-High-Performance Liquid
Chromatography-Quadrupole Time-of-Flight High-Resolution Mass Spectrometry).

Identified Metabolic Pathways: Keto group reduction, hydroxylation, N-dealkylation, and
glucuronide conjugation (phase-II).

Key Conclusions for Researchers

NEH shows slightly higher potency in inhibiting the dopamine transporter in vitro compared to NEP,
which may correlate with a higher risk of abuse [5].

In a human observational study, both substances produced comparable acute physiological
effects (increased blood pressure, heart rate) and a similar overall duration of action [6] [3].

The primary clinical difference noted was that NEP had a faster onset and offset of subjective
effects compared to NEH [6]. This faster kinetic profile can influence patterns of use, potentially

leading to more frequent redosing.
Both substances are metabolized via similar pathways, but specific metabolic markers can be

identified and used for toxicological screening [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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